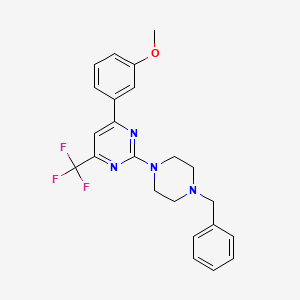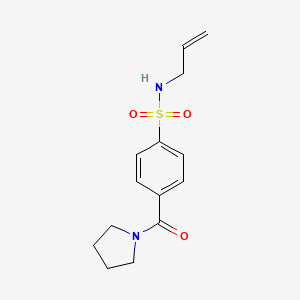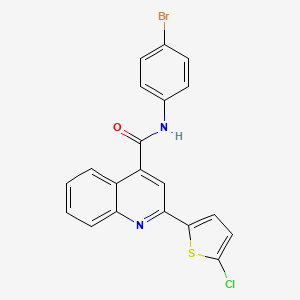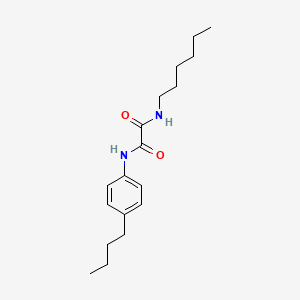![molecular formula C18H22N2O3S2 B4709950 5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4709950.png)
5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-thiophenecarboxamide
Übersicht
Beschreibung
5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as SMT C1100, and it has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of SMT C1100 involves the inhibition of specific enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell proliferation. PDEs are involved in the degradation of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are involved in various physiological processes, including inflammation and neuronal signaling. Inhibition of PDEs can lead to an increase in the levels of cAMP and cGMP, which can have beneficial effects in various diseases.
Biochemical and Physiological Effects:
SMT C1100 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. In cancer cells, SMT C1100 inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the inhibition of cancer cell proliferation. In inflammation, SMT C1100 inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorders, SMT C1100 improves cognitive function and reduces neuroinflammation by inhibiting the activity of PDEs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using SMT C1100 in lab experiments is its specificity towards HDACs and PDEs, which allows for targeted inhibition of these enzymes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. However, one of the limitations of using SMT C1100 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on SMT C1100. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to investigate its potential as a combination therapy with other drugs. Additionally, future research could focus on improving the solubility of SMT C1100 to make it more accessible for lab experiments. Finally, more studies are needed to fully understand the mechanism of action of SMT C1100 and its effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
SMT C1100 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, SMT C1100 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In inflammation research, SMT C1100 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, SMT C1100 has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
5-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-7-9-20(10-8-13)25(22,23)17-5-3-16(4-6-17)19-18(21)15-11-14(2)24-12-15/h3-6,11-13H,7-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGKAJCHNNTNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4709880.png)
![N-(2-chloro-3-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4709886.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide](/img/structure/B4709893.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4709903.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4709904.png)
![3-allyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4709905.png)
![4-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4709923.png)
![5-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4709927.png)

![3-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B4709942.png)
![2-cyano-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4709958.png)
